Cas no 1567017-85-9 (3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine)

3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine structure
1567017-85-9 structure
Product name:3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine
CAS No:1567017-85-9
MF:C9H10Cl2FN
MW:222.086803913116
CID:6540556
PubChem ID:104277216

3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine
    • 1567017-85-9
    • EN300-1968192
    • Inchi: 1S/C9H10Cl2FN/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8H,4-5,13H2
    • InChI Key: ZEVBCFPHETUROU-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C(CCN)F)Cl

Computed Properties

  • Exact Mass: 221.0174329g/mol
  • Monoisotopic Mass: 221.0174329g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1968192-2.5g
3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine
1567017-85-9
2.5g
$2211.0 2023-09-16
Enamine
EN300-1968192-1.0g
3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine
1567017-85-9
1g
$1543.0 2023-06-03
Enamine
EN300-1968192-0.25g
3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine
1567017-85-9
0.25g
$1038.0 2023-09-16
Enamine
EN300-1968192-5g
3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine
1567017-85-9
5g
$3273.0 2023-09-16
Enamine
EN300-1968192-10g
3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine
1567017-85-9
10g
$4852.0 2023-09-16
Enamine
EN300-1968192-10.0g
3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine
1567017-85-9
10g
$6635.0 2023-06-03
Enamine
EN300-1968192-0.05g
3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine
1567017-85-9
0.05g
$948.0 2023-09-16
Enamine
EN300-1968192-0.5g
3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine
1567017-85-9
0.5g
$1084.0 2023-09-16
Enamine
EN300-1968192-0.1g
3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine
1567017-85-9
0.1g
$993.0 2023-09-16
Enamine
EN300-1968192-5.0g
3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine
1567017-85-9
5g
$4475.0 2023-06-03

Additional information on 3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine

Introduction to 3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine (CAS No. 1567017-85-9)

3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1567017-85-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a unique structural framework, which includes both halogenated aromatic rings and fluorinated aliphatic chains. Such structural motifs are often engineered to modulate biological activity, making this compound a promising candidate for further exploration in drug discovery and development.

The molecular structure of 3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine consists of a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions, linked to a propyl chain that features a fluorine atom at the third carbon position. This arrangement introduces both electronic and steric effects that can influence the compound's interactions with biological targets. The presence of chlorine atoms enhances lipophilicity and potential binding affinity, while the fluorine atom can improve metabolic stability and binding selectivity. These features make it an intriguing molecule for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of halogenated aromatic compounds due to their diverse biological activities. Studies have demonstrated that such molecules can exhibit properties ranging from anti-inflammatory to anticancer effects. The specific combination of substituents in 3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine suggests that it may interact with multiple biological pathways, offering a broad spectrum of therapeutic possibilities.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. Researchers have been leveraging structural analogs like 3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine to develop molecules with enhanced efficacy and reduced toxicity. The dichlorophenyl moiety, in particular, has been shown to improve binding affinity to certain enzymes and receptors, while the fluorinated propyl group can enhance pharmacokinetic properties. These features make it an attractive starting point for medicinal chemists seeking to develop new treatments for various diseases.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine for potential biological activity. Machine learning models and molecular docking simulations have been used to predict how this molecule might interact with target proteins. These predictions have guided experimental efforts, leading to faster identification of promising candidates for further development. The integration of computational methods with traditional wet chemistry has significantly accelerated the drug discovery process.

The synthesis of 3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine represents a testament to the ingenuity of synthetic organic chemists. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity and yield optimization. Techniques such as cross-coupling reactions, nucleophilic substitutions, and fluorination methods are employed to construct the desired molecular framework. Each step in the synthesis is meticulously designed to ensure high purity and scalability, which are critical for subsequent biological testing.

Once synthesized, 3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods confirm the structural integrity of the compound before it is subjected to biological assays. The results from these assays provide insights into its pharmacological profile, including binding affinity, selectivity, and potential side effects.

One area where 3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine shows particular promise is in the treatment of neurological disorders. Preliminary studies suggest that compounds with similar structural motifs may interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases. The dichlorophenyl group's ability to modulate receptor activity combined with the fluorine atom's metabolic stability makes this compound an attractive candidate for further investigation in this field.

The development of novel therapeutics often requires understanding not only how a compound interacts with its target but also how it behaves within an organism. Pharmacokinetic studies are essential for determining factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). These studies help researchers optimize dosing regimens and predict potential adverse effects before human trials begin.

The role of fluorine in pharmaceuticals cannot be overstated. Its incorporation into drug molecules often enhances binding affinity by increasing lipophilicity and reducing hydrogen bonding capacity. Additionally, fluorine can improve metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases. In 3-(2,3-dichlorophenyl)-3-fluoropropan-1-amine, these properties are particularly relevant given its structural context.

In conclusion, 3-(2, 3-dichlorophenyl) - 3 -fluoropropan - 1 - amine CAS No . 1567017 -85 -9 represents a significant advancement in pharmaceutical chemistry . Its unique structure , characterized by both halogenated aromatic rings and fluorinated aliphatic chains , positions it as a promising scaffold for developing new therapeutic agents . Ongoing research continues to uncover its full pharmacological potential , offering hope for novel treatments across multiple therapeutic areas . As our understanding grows , so too does our appreciation for compounds like this one that push the boundaries of what is possible in modern medicine . p > article > response >

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